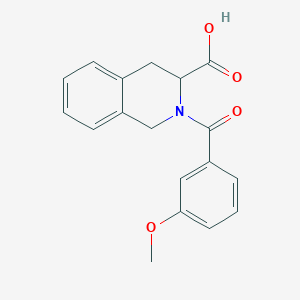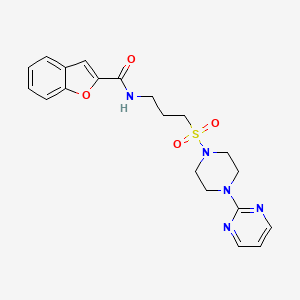![molecular formula C18H23N3O6 B2583406 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 874594-31-7](/img/structure/B2583406.png)
6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is a complex organic compound notable for its unique structural framework, characterized by multiple methoxy functional groups and a heterocyclic core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: : To synthesize this compound, a multi-step reaction is typically employed, starting from commercially available precursors. Initial steps may involve the preparation of the 4-(3,4,5-trimethoxyphenyl) moiety via alkylation or aromatic substitution reactions. Subsequent steps include the construction of the pyrrolo[3,4-d]pyrimidine core, usually through cyclization reactions under controlled temperature and pH conditions.
Industrial Production Methods: : Industrial production methods are yet to be fully established due to the compound's complexity and limited commercial demand. optimizing reaction conditions to scale-up, such as using continuous flow chemistry techniques, might be explored.
Analyse Des Réactions Chimiques
Types of Reactions: : The compound undergoes various types of reactions, including oxidation, reduction, and substitution. For example, oxidation reactions may introduce further functional groups, while reduction reactions can modify the electronic properties of the compound.
Common Reagents and Conditions
Oxidation: : Strong oxidizers like potassium permanganate (KMnO4) under acidic or neutral conditions.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in aprotic solvents.
Substitution: : Nucleophilic substitution can be achieved using halides under polar aprotic conditions.
Major Products: : Reactions often lead to functionalized derivatives, with modifications at the methoxy groups or the pyrrolo[3,4-d]pyrimidine core, providing a range of derivatives for further research.
Applications De Recherche Scientifique
Chemistry: : In organic synthesis, 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is used as an intermediate for the synthesis of more complex molecules. It serves as a scaffold for developing new pharmaceuticals and agrochemicals.
Biology: : Studies in molecular biology have explored this compound's potential as an enzyme inhibitor, which can be valuable in elucidating enzymatic pathways and developing therapeutic agents.
Medicine: : The compound has shown promise in preclinical studies as a potential therapeutic agent, particularly in the treatment of certain cancers and inflammatory diseases, due to its ability to interact with specific cellular targets.
Mécanisme D'action
The compound exerts its effects primarily through interaction with molecular targets such as enzymes or receptors. Its multi-methoxy structure allows it to form hydrogen bonds and other interactions with active sites, potentially inhibiting enzymatic activity. The specific pathways involved depend on the context of its use, but common mechanisms include modulation of signal transduction pathways and interference with cellular metabolism.
Comparaison Avec Des Composés Similaires
Uniqueness: : Compared to other compounds with similar backbones, 6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione stands out due to its unique combination of functional groups, which provide versatile reactivity and the potential for diverse biological interactions.
Similar Compounds
6-(2-ethoxyethyl)-4-(3,4-dimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
6-(2-methoxyethyl)-4-(2,4,5-trimethoxyphenyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
These similar compounds share the core structure but differ in the substitution patterns of the methoxy and ethoxy groups, affecting their reactivity and biological activity.
This compound certainly holds a wealth of potential in multiple fields
Propriétés
IUPAC Name |
6-(2-methoxyethyl)-4-(3,4,5-trimethoxyphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O6/c1-24-6-5-21-9-11-14(17(21)22)15(20-18(23)19-11)10-7-12(25-2)16(27-4)13(8-10)26-3/h7-8,15H,5-6,9H2,1-4H3,(H2,19,20,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GLBXWCNREWDAJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(4-iodophenyl)sulfonyl]-1H-benzimidazole](/img/structure/B2583325.png)


![2-Methyl-2-(2-methylphenyl)-N-[2-(prop-2-enoylamino)ethyl]propanamide](/img/structure/B2583329.png)
![6-fluoro-3-(3-methylbenzenesulfonyl)-1-[(4-methylphenyl)methyl]-7-(piperidin-1-yl)-1,4-dihydroquinolin-4-one](/img/structure/B2583330.png)

![1-allyl-5-(4-chlorophenyl)-3-[(4-methylphenyl)sulfonyl]-2(1H)-pyridinone](/img/structure/B2583334.png)
![2,4-dichloro-N-[2-hydroxy-2-(1-methyl-1H-indol-3-yl)ethyl]benzamide](/img/structure/B2583336.png)
![[(2R,3S)-1-Methyl-2-(1-methylpyrazol-4-yl)piperidin-3-yl]methanamine](/img/structure/B2583339.png)
![7-methyl-6-oxo-N-(4-(pyridin-2-yl)thiazol-2-yl)-2,3,4,6-tetrahydropyrimido[2,1-b][1,3]thiazine-3-carboxamide](/img/structure/B2583340.png)
![5-[(pyrimidin-2-ylamino)methylidene]-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B2583341.png)
![2-[(3Ar,6aR)-2,3,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-3a-yl]-5-methyl-1,3,4-oxadiazole](/img/structure/B2583343.png)

